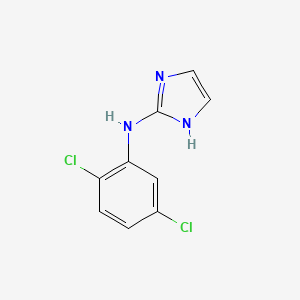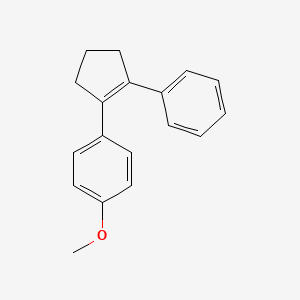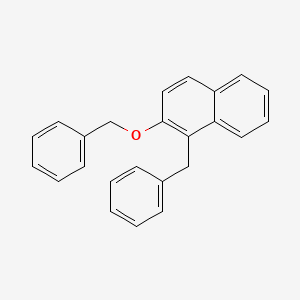
1-Benzyl-2-(benzyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(benzyloxy)naphthalene is an organic compound with the molecular formula C23H18O. It consists of a naphthalene ring substituted with a benzyloxy group at the second position and a benzyl group at the first position. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzyloxy)naphthalene can be synthesized through the Williamson Ether Synthesis. This method involves the deprotonation of an alcohol followed by a reaction with benzyl bromide. The use of sodium hydride (NaH) as a base is common for the deprotonation step . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(benzyloxy)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, NaBH4
Substitution: Benzyl bromide, NaH, benzyl trichloroacetimidate
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Various benzylated products
Scientific Research Applications
1-Benzyl-2-(benzyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized as a sensitizer for thermal paper.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzyloxy)naphthalene involves interactions at the molecular level, particularly at the benzylic position. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations depending on the conditions . The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Benzyloxy-1-naphthaldehyde
- 2-Benzyloxy-3-methoxy-naphthalene
- 2-Benzyloxy-3-hydroxynaphthalene
Comparison: 1-Benzyl-2-(benzyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
95391-89-2 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzyl-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
InChI Key |
MQKVTKKONGZZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
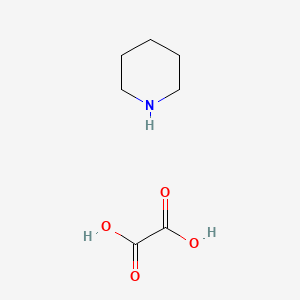
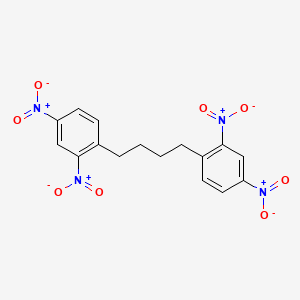
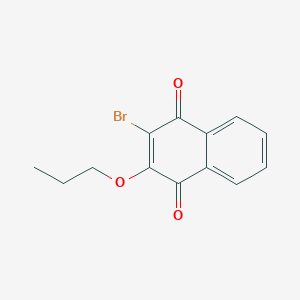
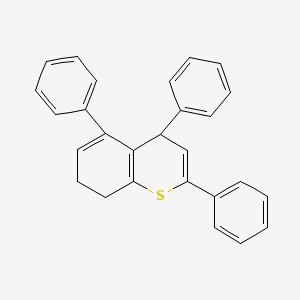
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
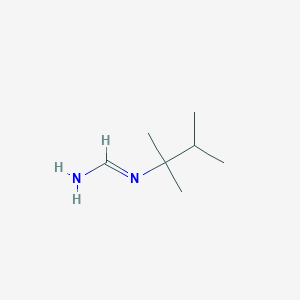
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
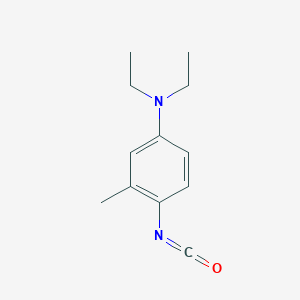
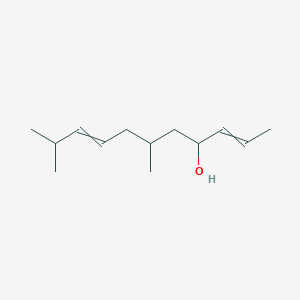
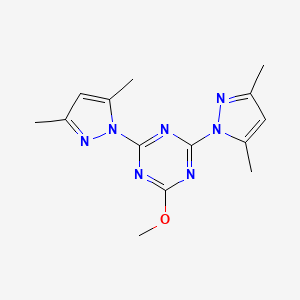
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
